molecular formula C9H24O6Si2 B1613112 3,3,7,7-Tetramethoxy-2,8-dioxa-3,7-disilanonane CAS No. 35312-82-4

3,3,7,7-Tetramethoxy-2,8-dioxa-3,7-disilanonane

Cat. No.: B1613112
CAS No.: 35312-82-4
M. Wt: 284.45 g/mol
InChI Key: LQASLKRKZDJCBO-UHFFFAOYSA-N
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Description

3,3,7,7-Tetramethoxy-2,8-dioxa-3,7-disilanonane is a chemical compound with the molecular formula (C₅H₁₂O₃Si.C₂H₄)x. It is known for its unique structure, which includes two silicon atoms and four methoxy groups. This compound is often used in various industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,7,7-Tetramethoxy-2,8-dioxa-3,7-disilanonane typically involves the reaction of trimethoxysilyl-modified polyethylene with ethylene. The reaction conditions often include a catalyst to facilitate the polymerization process. The exact conditions, such as temperature and pressure, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring consistent product quality. The process involves the continuous feeding of reactants and the removal of products, which helps in maintaining a steady state of reaction.

Chemical Reactions Analysis

Types of Reactions

3,3,7,7-Tetramethoxy-2,8-dioxa-3,7-disilanonane undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol derivatives, while reduction may produce silane derivatives.

Scientific Research Applications

3,3,7,7-Tetramethoxy-2,8-dioxa-3,7-disilanonane has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds.

    Biology: It is used in the development of biocompatible materials for medical implants.

    Medicine: It is explored for its potential use in drug delivery systems.

    Industry: It is used in the production of high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of 3,3,7,7-Tetramethoxy-2,8-dioxa-3,7-disilanonane involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, modulating their activity. The pathways involved include signal transduction and metabolic pathways, which are crucial for various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 3,3,7,7-Tetramethoxy-2,8-dioxa-3,7-disilaoctane
  • 3,3,7,7-Tetramethoxy-2,8-dioxa-3,7-disiladecane

Uniqueness

3,3,7,7-Tetramethoxy-2,8-dioxa-3,7-disilanonane is unique due to its specific molecular structure, which imparts distinct chemical properties. Compared to similar compounds, it offers better stability and reactivity, making it more suitable for certain industrial and research applications.

Properties

IUPAC Name

trimethoxy(3-trimethoxysilylpropyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H24O6Si2/c1-10-16(11-2,12-3)8-7-9-17(13-4,14-5)15-6/h7-9H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQASLKRKZDJCBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](CCC[Si](OC)(OC)OC)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H24O6Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20619153
Record name 3,3,7,7-Tetramethoxy-2,8-dioxa-3,7-disilanonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20619153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35312-82-4, 17861-40-4
Record name Silane, ethenyltrimethoxy-, polymer with ethene
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3,3,7,7-Tetramethoxy-2,8-dioxa-3,7-disilanonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20619153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Silane, ethenyltrimethoxy-, polymer with ethene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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